molecular formula C24H26N2S B3653981 N-(3,5-dimethylphenyl)-N'-(3,3-diphenylpropyl)thiourea

N-(3,5-dimethylphenyl)-N'-(3,3-diphenylpropyl)thiourea

Cat. No.: B3653981
M. Wt: 374.5 g/mol
InChI Key: WOVWZQXYWIKGPH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups. This particular compound features a 3,5-dimethylphenyl group and a 3,3-diphenylpropyl group attached to the nitrogen atoms, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 3,3-diphenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiourea group to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride, or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea is used as a reagent in organic synthesis, particularly in the formation of other thiourea derivatives. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Thioureas are known to inhibit various enzymes, and this specific compound may have applications in studying enzyme mechanisms and developing new inhibitors.

Medicine: The compound is explored for its potential therapeutic properties. Thioureas have been studied for their antimicrobial, antiviral, and anticancer activities. N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea may have similar applications, although specific studies are limited.

Industry: In industrial applications, thioureas are used as vulcanization accelerators in the rubber industry, corrosion inhibitors, and in the production of certain polymers

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes or other proteins. The aromatic groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-phenyl-N’-(3,3-diphenylpropyl)thiourea
  • N-(3,5-dimethylphenyl)-N’-phenylthiourea
  • N-(3,5-dimethylphenyl)-N’-(2-phenylethyl)thiourea

Comparison:

  • N-phenyl-N’-(3,3-diphenylpropyl)thiourea: Lacks the 3,5-dimethyl groups, which may affect its reactivity and binding properties.
  • N-(3,5-dimethylphenyl)-N’-phenylthiourea: Lacks the 3,3-diphenylpropyl group, which may influence its steric and electronic properties.
  • N-(3,5-dimethylphenyl)-N’-(2-phenylethyl)thiourea: Has a shorter alkyl chain, which may affect its solubility and interaction with molecular targets.

N-(3,5-dimethylphenyl)-N’-(3,3-diphenylpropyl)thiourea is unique due to the presence of both the 3,5-dimethylphenyl and 3,3-diphenylpropyl groups, which may enhance its binding affinity and specificity in various applications.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3,3-diphenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-18-15-19(2)17-22(16-18)26-24(27)25-14-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,15-17,23H,13-14H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVWZQXYWIKGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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